molecular formula C11H11ClO3 B7906940 4-(3-Chloro-6-methylphenyl)-4-oxobutyric acid

4-(3-Chloro-6-methylphenyl)-4-oxobutyric acid

Cat. No.: B7906940
M. Wt: 226.65 g/mol
InChI Key: AKAOHCARXNZCHF-UHFFFAOYSA-N
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Description

4-(3-Chloro-6-methylphenyl)-4-oxobutyric acid is a substituted butyric acid derivative characterized by a phenyl ring with chlorine and methyl substituents at the 3- and 6-positions, respectively, and a ketone group at the γ-position.

Properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-7-2-3-8(12)6-9(7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAOHCARXNZCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Condensation-Based Synthesis

A widely employed method for synthesizing aryl-substituted oxobutyric acids involves Claisen condensation between substituted benzaldehydes and ethyl acetoacetate. For example, 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid is synthesized via condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate under basic conditions . Adapting this approach for 4-(3-chloro-6-methylphenyl)-4-oxobutyric acid would require:

  • Starting Materials :

    • 3-Chloro-6-methylbenzaldehyde

    • Ethyl acetoacetate

    • Base catalyst (e.g., sodium ethoxide)

  • Reaction Mechanism :
    The base deprotonates ethyl acetoacetate, forming an enolate that attacks the carbonyl carbon of 3-chloro-6-methylbenzaldehyde. Subsequent elimination of ethanol yields a β-keto ester intermediate. Acidic hydrolysis and decarboxylation then produce the target compound.

  • Optimization Parameters :

    • Solvent : Dry ethanol or benzene .

    • Temperature : Reflux conditions (70–80°C) .

    • Catalyst Loading : 10–20 mol% base .

  • Challenges :

    • Steric hindrance from the 6-methyl group may reduce reaction rates.

    • Competing side reactions (e.g., over-condensation) require careful stoichiometric control.

Friedel-Crafts Acylation

Friedel-Crafts acylation offers an alternative route for introducing the oxobutyric acid moiety onto the aromatic ring. This method is particularly effective for electron-rich arenes:

  • Reagents :

    • 3-Chloro-6-methyltoluene (as the aromatic substrate)

    • Succinic anhydride (acylating agent)

    • Lewis acid catalyst (e.g., AlCl₃)

  • Procedure :
    The reaction proceeds via electrophilic substitution, where AlCl₃ activates succinic anhydride to form an acylium ion. Attack by the aromatic ring yields this compound after hydrolysis.

  • Key Considerations :

    • Regioselectivity : The chloro and methyl groups direct electrophilic attack to specific ring positions, necessitating precise control of substitution patterns.

    • Yield Limitations : Steric effects from the 6-methyl group may lower yields compared to less hindered analogs .

Oxidation of Substituted Benzyl Alcohols

Oxidation of 4-(3-chloro-6-methylbenzyl)butyrolactone represents a less conventional but viable pathway:

  • Synthesis of Intermediate :

    • React 3-chloro-6-methylbenzyl chloride with γ-butyrolactone under nucleophilic substitution conditions.

  • Oxidation Step :
    Treat the intermediate with a strong oxidizing agent (e.g., KMnO₄ or CrO₃) to convert the secondary alcohol to a ketone.

  • Advantages :

    • High functional group tolerance.

    • Avoids decarboxylation steps required in Claisen condensation .

Comparative Analysis of Methods

MethodYield (%)*Purity (%)Key AdvantagesLimitations
Claisen Condensation60–75≥95Scalable, uses inexpensive reagentsSensitive to steric hindrance
Friedel-Crafts40–5585–90Direct acylation, fewer stepsRequires electron-rich arenes
Oxidation50–65≥90High selectivityMulti-step synthesis

*Estimated based on analogous reactions in literature .

Industrial-Scale Production Considerations

For large-scale synthesis, Claisen condensation is preferred due to its scalability and cost-effectiveness. Critical factors include:

  • Continuous Flow Reactors : Enhance heat transfer and reduce side reactions .

  • Purification : Recrystallization from ethanol/water mixtures improves purity.

  • Waste Management : Recycling sodium ethoxide and ethanol reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-6-methylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Oxidation : Involving the addition of oxygen or removal of hydrogen.
  • Reduction : Adding hydrogen or removing oxygen.
  • Substitution : Replacing one functional group with another.

Biological Studies

Research indicates that 4-(3-Chloro-6-methylphenyl)-4-oxobutyric acid may have applications in biological systems:

  • Enzyme Inhibition : It can be studied for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Protein Binding Studies : Understanding how this compound interacts with proteins can provide insights into its biological activity and therapeutic potential.

Pharmacological Applications

Recent studies have suggested that derivatives of oxobutyric acids exhibit pharmacological activities, including anti-cancer properties. For instance, compounds structurally related to this compound have shown promise in inhibiting cell growth in certain leukemia models . This suggests potential applications in drug development for targeted therapies.

Production of Specialty Chemicals

In the industrial sector, this compound can be utilized in the production of specialty chemicals and polymers. Its unique structure makes it suitable for creating materials with specific properties needed in various applications.

Polymer Chemistry

The compound can serve as a monomer or additive in polymer chemistry, enhancing the properties of polymeric materials. This includes improving thermal stability and mechanical strength, which are critical for high-performance applications.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

  • A study published in the Brazilian Journal of Pharmaceutical Sciences explored the synthesis and biological evaluation of similar compounds, highlighting their potential as anti-cancer agents through enzyme inhibition mechanisms .
  • Research conducted on substituted pyridazinones demonstrated that derivatives of oxobutyric acids could exhibit significant biological activity, suggesting that this compound may share similar properties .

Mechanism of Action

The mechanism of action of 4-(3-Chloro-6-methylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

A comparative analysis of structurally related 4-aryl-4-oxobutyric acid derivatives is presented below, focusing on substituent effects, physicochemical properties, and applications.

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Applications References
4-(3-Chloro-6-methylphenyl)-4-oxobutyric acid 3-Cl, 6-Me phenyl Not explicitly provided Presumed intermediate/pharmaceutical
4-(4-Cyclohexyl-3-chlorophenyl)-4-oxobutyric acid 3-Cl, 4-cyclohexyl phenyl C₁₆H₁₉ClO₃ Trade name: Esfar (pharmaceutical)
4-(3-Chloro-4-fluorophenyl)-4-oxobutyric acid 3-Cl, 4-F phenyl C₁₀H₈ClFO₃ 230.62 Protein degrader building block
4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid 4-NMe₂ phenyl C₁₂H₁₅NO₃ 221.25 Electron-rich; potential solubility enhancer
4-(3,4,5-Trimethoxyphenyl)-4-oxobutyric acid 3,4,5-OMe phenyl C₁₃H₁₆O₆ 268.26 121–122 High crystallinity; research chemical
Fenbufen (4-(4-Biphenylyl)-4-oxobutyric acid) 4-biphenyl C₁₆H₁₄O₃ 254.28 Anti-inflammatory drug
4-(3-Isopropoxyphenyl)-4-oxobutyric acid 3-OiPr phenyl C₁₃H₁₆O₄ 236.26 Ether substituent; synthetic intermediate
Key Observations:
  • Substituent Effects: Electron-withdrawing groups (Cl, F): Increase acidity of the carboxylic acid and ketone groups, enhancing reactivity in nucleophilic reactions . Electron-donating groups (NMe₂, OMe): Improve solubility in polar solvents but may reduce metabolic stability .
  • Melting Points : Compounds with polar substituents (e.g., trimethoxy in ) exhibit higher melting points due to stronger intermolecular forces.

Biological Activity

4-(3-Chloro-6-methylphenyl)-4-oxobutyric acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C11H11ClO3
  • Molecular Weight : 224.66 g/mol
  • CAS Number : Not specified in the sources but can be found in chemical databases.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Effective against several bacterial strains and fungi.
  • Antioxidant Properties : Demonstrates significant capacity to scavenge free radicals.
  • Cytotoxic Effects : Shows potential for inducing apoptosis in cancer cell lines.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been shown to inhibit the growth of:

  • Escherichia coli
  • Staphylococcus aureus
  • Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these organisms are summarized in Table 1.

OrganismMIC (μg/mL)
Escherichia coli125
Staphylococcus aureus250
Candida albicans1000

Antioxidant Activity

The antioxidant activity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The IC50 values indicate its effectiveness in neutralizing free radicals:

Assay TypeIC50 (μg/mL)
DPPH200
ABTS150

These results suggest that the compound has a strong potential as an antioxidant agent.

Cytotoxicity Studies

Cytotoxic effects were evaluated on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results are shown in Table 2.

Cell LineIC50 (μg/mL)
MCF-7414.73
HeLa443.31

The findings indicate that the compound can significantly reduce cell viability, suggesting its potential as an anticancer agent.

The biological activity of this compound is thought to involve:

  • Interaction with Cellular Targets : The compound may bind to specific enzymes or receptors, modulating their activity.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Study on Antimicrobial Properties : A study conducted on various extracts containing this compound demonstrated its effectiveness against multiple pathogens, supporting its use in developing new antimicrobial agents.
  • Cytotoxicity Assessment : Research involving MCF-7 and HeLa cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential for further development as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Chloro-6-methylphenyl)-4-oxobutyric acid, and what analytical methods validate its purity?

  • Methodology : A common approach involves Friedel-Crafts acylation using succinic anhydride and a substituted aromatic precursor (e.g., 3-chloro-6-methylphenyl derivatives). Post-synthesis, purity is validated via HPLC (>95% purity threshold) and nuclear magnetic resonance (1H/13C NMR) for structural confirmation. Mass spectrometry (MS) is used to verify molecular weight .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

  • Methodology :

  • NMR : The ketone carbonyl (4-oxo group) appears as a singlet near δ 2.8–3.2 ppm (CH2 adjacent to the carbonyl). Aromatic protons (3-chloro-6-methylphenyl) show splitting patterns in δ 6.8–7.5 ppm.
  • IR : A strong absorption band at ~1700–1750 cm⁻¹ confirms the ketone and carboxylic acid groups.
  • MS : Molecular ion peaks align with the formula C11H11ClO3 (calculated m/z 226.03) .

Q. What standardized assays evaluate its biological activity in antimicrobial research?

  • Methodology : Minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zone of inhibition tests on agar plates provide preliminary activity data. Cytotoxicity is assessed via MTT assays on mammalian cell lines .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

  • Methodology :

  • Catalyst Screening : Lewis acids like AlCl3 or FeCl3 improve acylation efficiency.
  • Temperature Control : Maintaining 50–60°C prevents thermal degradation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity.
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted anhydride or diastereomers) and adjust stoichiometry .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology :

  • Batch Consistency : Verify compound purity (HPLC) and stability (accelerated degradation studies under varying pH/temperature).
  • Assay Reproducibility : Cross-validate results in independent labs using standardized protocols.
  • Structural Confirmation : Re-analyze stored samples via XRD or 2D NMR to rule out isomerization or degradation .

Q. What structural modifications enhance its pharmacological profile in structure-activity relationship (SAR) studies?

  • Methodology :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -NO2) at the phenyl ring to modulate lipophilicity and target binding.
  • Hybrid Derivatives : Conjugate with heterocycles (e.g., oxazolo-pyridines) to improve bioavailability.
  • Metal Complexation : Test coordination with transition metals (e.g., Cr(III)) to enhance antibacterial potency .

Q. What methodologies assess its environmental fate and degradation pathways?

  • Methodology :

  • Photodegradation Studies : Expose the compound to UV light and analyze breakdown products via GC-MS.
  • Ecotoxicology : Evaluate acute toxicity in Daphnia magna or algae using OECD guidelines.
  • Soil/Water Persistence : Conduct biodegradation assays under aerobic/anaerobic conditions .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

  • Guidelines :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers.
  • Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste .

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